GIRK1/4 Channel Inhibition: Potency Differentiation Against Class Baseline
In a thallium-flux based assay measuring inhibition of the GIRK1/4 heteromer, 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exhibited an IC50 of 1.2 µM [1]. This value is substantially lower (more potent) than the IC50 of 4.0 µM obtained for the same compound against the GIRK1/2 heteromer in an identical assay format, indicating ~3.3-fold selectivity for GIRK1/4 over GIRK1/2 [1]. By comparison, the canonical GIRK channel inhibitor tertiapin-Q displays IC50 values in the low nanomolar range but lacks subunit selectivity, while the widely used small-molecule probe ML297 shows preferential GIRK1/2 activation rather than inhibition. The intermediate potency and preferential GIRK1/4 inhibition profile of this compound distinguish it from both peptide and small-molecule reference agents.
| Evidence Dimension | GIRK1/4 vs GIRK1/2 inhibitory potency (selectivity window) |
|---|---|
| Target Compound Data | GIRK1/4 IC50 = 1.2 µM; GIRK1/2 IC50 = 4.0 µM |
| Comparator Or Baseline | Canonical GIRK inhibitor tertiapin-Q (non-selective, IC50 ~1-10 nM range); ML297 (GIRK1/2-selective activator, not inhibitor) |
| Quantified Difference | ~3.3-fold selectivity for GIRK1/4 over GIRK1/2 |
| Conditions | Thallium-flux based assay, human GIRK1/4 and GIRK1/2 heterologously expressed, unknown origin |
Why This Matters
Preferential GIRK1/4 inhibition over GIRK1/2 may offer a differentiated pharmacological tool for dissecting GIRK subunit contributions in neuronal and cardiac tissues, where these channels control resting membrane potential and synaptic inhibition.
- [1] BindingDB. BDBM50497401 (CHEMBL3339108): Affinity Data for GIRK1/4 and GIRK1/2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497401 View Source
